molecular formula C9H8BrFN2 B11868343 (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine

Cat. No.: B11868343
M. Wt: 243.08 g/mol
InChI Key: QUBGEBGPRKLBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine (CAS 1360953-34-9) is a halogenated indole derivative with a molecular formula of C 9 H 8 BrFN 2 and a molecular weight of 243.08 . This compound features a reactive methanamine group at the 3-position of the indole ring, making it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules via amide bond formation or nucleophilic substitution. The indole scaffold is a privileged structure in drug discovery, known for its diverse biological potential . Recent scientific investigations highlight the significant interest in 3-substituted indole derivatives as novel antimicrobial agents. For instance, research has identified related indole-imidazole compounds as promising anti-MRSA (Methicillin-Resistant Staphylococcus aureus ) agents with minimum inhibitory concentrations (MIC) as low as ≤0.25 µg/mL, demonstrating a potent and selective effect against this challenging Gram-positive pathogen . Furthermore, studies on tryptamine derivatives, which share the indole core, have shown that such compounds can act as effective antibiotic adjuvants, disarming colistin resistance in formidable Gram-negative bacteria like Acinetobacter baumannii and Klebsiella pneumoniae . These findings underscore the research value of this compound as a key synthetic intermediate for developing new therapeutic candidates to address the growing crisis of antibiotic resistance. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(4-bromo-7-fluoro-1H-indol-3-yl)methanamine

InChI

InChI=1S/C9H8BrFN2/c10-6-1-2-7(11)9-8(6)5(3-12)4-13-9/h1-2,4,13H,3,12H2

InChI Key

QUBGEBGPRKLBCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CNC2=C1F)CN)Br

Origin of Product

United States

Preparation Methods

Overview

The most direct route involves reductive amination of 4-bromo-7-fluoro-1H-indole-3-carbaldehyde (CAS 1227502-83-1), a commercially available precursor. This method leverages the aldehyde's reactivity to form a primary amine via one-pot reduction.

Procedure

  • Reagents :

    • 4-Bromo-7-fluoro-1H-indole-3-carbaldehyde (1.0 equiv)

    • Ammonium acetate (3.0 equiv, ammonia source)

    • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

    • Methanol (solvent)

  • Conditions :

    • Stir at room temperature under nitrogen for 12–24 hours.

    • Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Yield : 65–75%.

Mechanistic Insights

The aldehyde undergoes condensation with ammonium acetate to form an imine intermediate, which is reduced in situ by STAB. The reaction is favored by the electron-withdrawing effects of bromo and fluoro groups, which stabilize the intermediate.

Reduction of 4-Bromo-7-fluoro-1H-indole-3-carbonitrile

Overview

This two-step method involves cyanation of the aldehyde followed by nitrile reduction. While less common, it offers an alternative when reductive amination yields are suboptimal.

Procedure

  • Cyanation :

    • React 4-bromo-7-fluoro-1H-indole-3-carbaldehyde with hydroxylamine hydrochloride to form the oxime.

    • Dehydrate the oxime using acetic anhydride to yield 4-bromo-7-fluoro-1H-indole-3-carbonitrile .

  • Nitrile Reduction :

    • Treat the nitrile with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at reflux for 4 hours.

    • Quench with water, acidify, and extract with dichloromethane.

  • Yield : 50–60% (over two steps).

Hofmann Rearrangement of 4-Bromo-7-fluoro-1H-indole-3-carboxamide

Overview

This route is suitable for scalable synthesis, converting a carboxamide to the primary amine via Hofmann degradation.

Procedure

  • Amide Synthesis :

    • Hydrolyze 4-bromo-7-fluoro-1H-indole-3-carboxylic acid methyl ester (CAS 1360891-83-3) with aqueous NaOH to the carboxylic acid.

    • React the acid with thionyl chloride to form the acyl chloride, then treat with ammonia to yield the carboxamide.

  • Hofmann Rearrangement :

    • Treat the carboxamide with bromine and NaOH under Hoffman conditions.

    • Isolate the amine via acid-base extraction.

  • Yield : 40–50%.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)AdvantagesLimitations
Reductive Amination3-CarbaldehydeSTAB, NH₄OAc65–75One-pot, high efficiencyRequires inert conditions
Nitrile Reduction3-CarbonitrileLiAlH₄50–60Avoids imine intermediatesMulti-step, lower yield
Hofmann Rearrangement3-CarboxamideBr₂, NaOH40–50ScalableHarsh conditions, moderate yield

Experimental Optimization and Challenges

Solvent and Temperature Effects

  • Reductive Amination : Methanol outperforms DMF due to better solubility of ammonium acetate. Elevated temperatures (40–50°C) reduce reaction time but may promote side reactions.

  • Nitrile Reduction : THF is preferred for LiAlH₄ reactivity, but ethanol can substitute with slower kinetics.

Byproduct Mitigation

  • Oxime Formation : Excess hydroxylamine hydrochloride minimizes unreacted aldehyde.

  • Hofmann Rearrangement : Controlled bromine addition prevents over-oxidation .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

  • 2-(7-Bromo-1H-indol-3-yl)ethanamine (CAS 40619-69-0): This compound lacks the fluorine atom at position 7 but includes a bromine at position 7 and an ethanamine (two-carbon chain) group at position 3. The absence of fluorine alters electronic effects, decreasing electronegativity at position 7 .
  • 2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine :
    This derivative introduces a methyl group at position 2 and ethanamine at position 3. The methyl group increases steric hindrance, which may hinder binding to flat aromatic pockets in enzymes. The molecular weight (C₁₁H₁₂BrFN₂ = 278.14 g/mol) is higher than the target compound, impacting pharmacokinetics .

  • (7-Fluoro-1H-indol-4-yl)methanamine (CAS 1360928-08-0) :
    Here, fluorine is at position 7, but the methanamine group is at position 4 instead of 3. The positional shift of the amine group significantly alters hydrogen-bonding interactions with targets. The LogP (2.47) is lower than brominated analogs, suggesting improved aqueous solubility .

Core Structure Variations

  • The bromine at position 4 and methanamine group are retained, but the triazole’s smaller size may limit hydrophobic interactions. This compound’s molecular weight (254.53 g/mol) is comparable to indole derivatives but with distinct reactivity .
  • (1-Tosyl-1H-indol-4-yl)methanamine :
    The tosyl group at position 1 introduces a sulfonamide moiety, increasing molecular weight and polarity (PSA = 75.84 Ų). This modification enhances stability against metabolic degradation but may reduce blood-brain barrier penetration compared to the target compound .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features
(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine C₉H₈BrFN₂ 257.08 ~2.8* 41.81 Dual halogen, methanamine
2-(7-Bromo-1H-indol-3-yl)ethanamine C₁₀H₁₁BrN₂ 243.11 3.13 41.81 Ethanamine, no fluorine
2-(5-Bromo-7-fluoro-2-methyl-1H-indol-3-yl)ethanamine C₁₁H₁₂BrFN₂ 278.14 ~3.2* 41.81 Methyl group, ethanamine
(7-Fluoro-1H-indol-4-yl)methanamine C₉H₉FN₂ 164.18 2.47 41.81 Positional isomer
(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanamine C₄H₇BrN₄ 254.53 ~1.5* 41.81 Triazole core

*Estimated based on substituent contributions.

  • Lipophilicity (LogP) : Bromine’s hydrophobicity increases LogP, while fluorine’s electronegativity counteracts this effect. Methanamine derivatives generally have lower LogP than ethanamine analogs.

Biological Activity

(4-Bromo-7-fluoro-1H-indol-3-yl)methanamine is an organic compound belonging to the indole derivatives, characterized by its unique structure featuring bromine and fluorine substituents. These modifications enhance its biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrFN2C_9H_8BrFN_2, with a molecular weight of 243.08 g/mol. The presence of halogen atoms contributes to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Activity

Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM . The compound's ability to induce apoptosis in cancer cells has been confirmed through morphological changes and increased caspase-3 activity at higher concentrations .

2. Enzyme Inhibition

Molecular docking studies suggest that this compound may effectively bind to various enzymes and receptors involved in disease pathways. These interactions could lead to the development of new therapeutic agents targeting specific diseases.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

StepReaction ConditionsYield
Step 1-40°C for 1 hour with vinylmagnesium bromide23.3%
Step 2Quenching with ammonium chloride in THFPurified via silica gel chromatography

These methods highlight the importance of precise reaction conditions for achieving high yields and purity .

Case Studies

Several studies have explored the biological activity of indole derivatives, including this compound:

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties, compounds structurally related to this compound were evaluated for their ability to inhibit microtubule assembly, leading to cell cycle arrest in cancer cells . The results indicated that these compounds could serve as microtubule-destabilizing agents, further supporting their potential as anticancer therapeutics.

Case Study 2: Structure–Activity Relationship

A comprehensive analysis of structure–activity relationships among indole derivatives revealed that modifications at the 4 and 7 positions significantly influenced biological activity. The unique combination of bromine and fluorine in this compound enhances its specificity toward certain biological targets compared to other analogs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of an indole precursor under low-temperature conditions (−40 °C) to enhance selectivity. Purification is achieved via silica gel chromatography, with yields averaging 22% in reported protocols . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may improve halogenation efficiency.
  • Catalyst screening : Lewis acids (e.g., AlCl₃) could accelerate substitution reactions.
  • Temperature gradients : Gradual warming post-reaction may reduce side-product formation.

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., indole NH, methanamine CH₂) and confirms halogen positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (≈214.034 g/mol) and isotopic patterns from bromine/fluorine .
  • FT-IR : Detects functional groups (e.g., N-H stretches at ~3400 cm⁻¹) .

Q. How do the electronic effects of bromine (4-position) and fluorine (7-position) influence the compound's reactivity?

  • Methodological Answer :

  • Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the 5-position of the indole ring. Its steric bulk may hinder certain reactions (e.g., Suzuki couplings) .
  • Fluorine : Enhances ring electron deficiency via inductive effects, increasing susceptibility to nucleophilic attack at the 3-position methanamine group .

Q. What purification methods are recommended post-synthesis, and how does silica gel chromatography impact purity?

  • Methodological Answer :

  • Silica gel chromatography : Optimal for isolating polar intermediates. Use gradient elution (hexane/ethyl acetate) to resolve halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures improve crystal purity for X-ray analysis.

Advanced Research Questions

Q. How can computational methods like PASS predict the biological activity of this compound, and what are the limitations?

  • Methodological Answer :

  • Prediction of Activity Spectra for Substances (PASS) : Maps structural motifs to known targets (e.g., serotonin receptors, cytochrome P450 enzymes). For example, the indole scaffold predicts potential CNS activity .
  • Limitations :
  • Relies on existing databases; novel targets may be overlooked.
  • Does not account for pharmacokinetics (e.g., blood-brain barrier penetration) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure, and what challenges arise due to halogen substituents?

  • Methodological Answer :

  • SHELX refinement : Resolves heavy-atom (Br) positions and hydrogen bonding networks. For example, the methanamine group’s orientation can be validated via electron density maps .
  • Challenges :
  • Absorption errors : Bromine’s high electron density requires synchrotron radiation for accurate data collection.
  • Twinned crystals : Fluorine’s small size may reduce crystal quality, necessitating iterative refinement .

Q. In cases of contradictory biological activity data across studies, what experimental strategies can validate findings?

  • Methodological Answer :

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects.
  • Dose-response curves : Identify EC₅₀/IC₅₀ discrepancies caused by solubility limits (use DMSO gradients ≤1% v/v) .

Q. What strategies mitigate low yields in multi-step syntheses, particularly during halogenation steps?

  • Methodological Answer :

  • Protecting groups : Temporarily shield the methanamine group during bromination (e.g., Boc protection) to prevent side reactions .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition at −40 °C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.